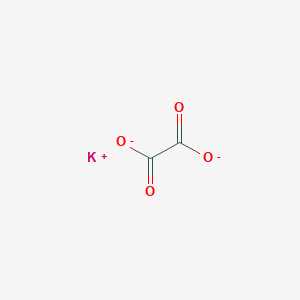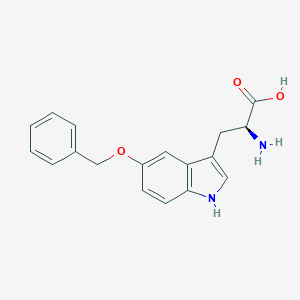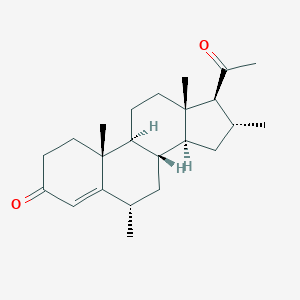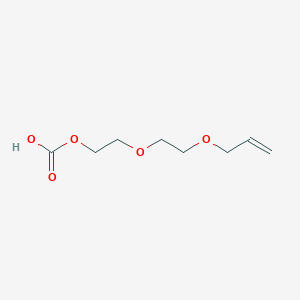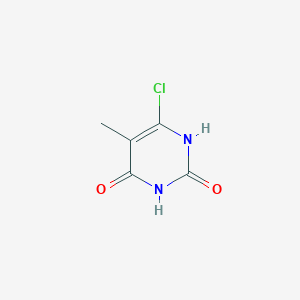
6-Chlorothymine
Vue d'ensemble
Description
The compound has the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol . It is primarily used in research and development settings and has shown potential in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothymine typically involves the chlorination of thymine. One common method is the reaction of thymine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom at the 6-position of thymine with a chlorine atom.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions similar to those used in laboratory settings. The process would likely involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chlorothymine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form thymine and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Various oxidizing or reducing agents, depending on the desired transformation.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Hydrolysis: Thymine and hydrochloric acid.
Applications De Recherche Scientifique
6-Chlorothymine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated nucleobases and nucleosides.
Biology: Studied for its potential effects on DNA structure and function, particularly in the context of mutagenesis and DNA repair mechanisms.
Industry: Utilized in the development of pharmaceuticals and as a research tool in various biochemical assays.
Mécanisme D'action
The mechanism of action of 6-Chlorothymine involves its incorporation into DNA, where it can interfere with normal base pairing and DNA replication processes. The chlorine atom at the 6-position can form reactive intermediates that may lead to DNA strand breaks or mutations. These effects are particularly relevant in the context of its potential anticancer activity, where the compound may induce apoptosis in cancer cells by disrupting their DNA .
Comparaison Avec Des Composés Similaires
6-Chlorouracil: Another chlorinated pyrimidine nucleobase with similar chemical properties.
5-Chlorouracil: A chlorinated derivative of uracil, used in similar research applications.
6-Chlorocytosine: A chlorinated derivative of cytosine, also studied for its biological effects.
Uniqueness: 6-Chlorothymine is unique due to its specific substitution pattern and its potential applications in anticancer research. Unlike other chlorinated nucleobases, it specifically targets thymine residues in DNA, leading to unique biological effects and potential therapeutic applications.
Propriétés
IUPAC Name |
6-chloro-5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCVPMXPWHBCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167437 | |
| Record name | Thymine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627-28-7 | |
| Record name | Thymine, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research paper reveal about how 6-chlorothymine affects the growth of solid Ehrlich carcinomas?
A1: While the provided abstract does not detail the specific findings of the study, it indicates that the research investigated the impact of this compound on the growth of solid Ehrlich carcinomas. [] This suggests the researchers were examining whether this compound inhibits or promotes tumor growth. The full text of the paper would be needed to elaborate on the specific mechanisms of action and the study's conclusions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


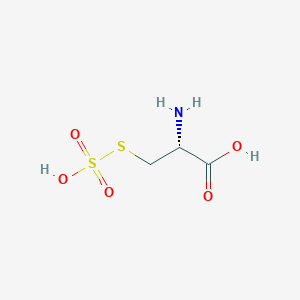

![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)


